quinuclidine-4-carbonitrile

Description

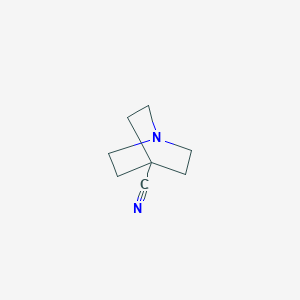

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKLAOKVLRABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181052 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26458-78-6 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinuclidine 4 Carbonitrile

Classical and Established Synthetic Routes

Traditional methods for the synthesis of quinuclidine-4-carbonitrile often involve multi-step sequences starting from readily available precursors. These routes, while established, may require harsh reaction conditions.

Alkylation and Hydrogenation Approaches from Pyridine-4-carboxamide

A well-documented classical approach to this compound commences with pyridine-4-carboxamide. rsc.orgliverpool.ac.uk This synthetic strategy involves a series of transformations to build the bicyclic quinuclidine (B89598) ring system.

The initial step involves the alkylation of pyridine-4-carboxamide with a suitable haloalkanol, such as 2-chloroethanol (B45725) or 3-chloropropanol. rsc.org This reaction typically occurs at elevated temperatures with the haloalkanol serving as both the reactant and the solvent, leading to the formation of the corresponding N-hydroxyalkyl-pyridinium salt in high yield.

Subsequent catalytic hydrogenation of the pyridinium (B92312) ring affords the corresponding 1-substituted piperidine-4-carboxamide. rsc.org This reduction is a crucial step in creating the saturated piperidine (B6355638) core of the final quinuclidine structure.

The final stages of this synthesis involve the conversion of the carboxamide and hydroxyl functionalities to the nitrile and a leaving group, respectively. Treatment with a dehydrating and halogenating agent like thionyl chloride in a suitable solvent such as acetonitrile (B52724) accomplishes both transformations in a single step, yielding the 1-substituted halogenoalkylpiperidine-4-carbonitrile hydrochloride. rsc.org The final intramolecular cyclization to form the quinuclidine ring is discussed in section 2.1.3.

| Starting Material | Reagents | Intermediate | Yield (%) |

| Pyridine-4-carboxamide | 2-Chloroethanol | 4-Aminocarbonyl-1-(2-hydroxyethyl)pyridinium chloride | 86 |

| Pyridine-4-carboxamide | 3-Chloropropanol | 4-Aminocarbonyl-1-(3-hydroxypropyl)pyridinium chloride | 87 |

Table 1: Alkylation of Pyridine-4-carboxamide rsc.org

Reaction with Cyanogen (B1215507) Bromide

The von Braun reaction provides a classical method for the N-demethylation or ring opening of tertiary amines using cyanogen bromide (BrCN). In the context of quinuclidine synthesis, this reaction can be adapted to introduce a cyano group. The general mechanism involves the reaction of a tertiary amine with cyanogen bromide to form a quaternary ammonium (B1175870) salt intermediate. Subsequent nucleophilic attack by the bromide ion leads to the cleavage of a carbon-nitrogen bond, yielding a cyanamide.

While a direct synthesis of this compound from a suitable precursor via the von Braun reaction is not extensively detailed in readily available literature, the reaction of tertiary amines with cyanogen bromide is a well-established method for producing cyanamides. organic-chemistry.org For instance, the reaction of allylic tertiary amines with cyanogen bromide under mild conditions in anhydrous chloroform (B151607) has been shown to produce cyanamides in good yields (up to 86%). organic-chemistry.org This proceeds through N-deallylation and N-cyanation in a single pot. organic-chemistry.org A patent describes the reaction of 3-aminomethylquinuclidin-3-ol with cyanogen bromide in methanol (B129727) to yield a spiro-oxazoline derivative, demonstrating the reactivity of quinuclidine derivatives with cyanogen bromide. google.com

Cyclization Reactions of 1-Substituted Halogenoalkylpiperidine-4-carbonitriles

The intramolecular cyclization of 1-substituted halogenoalkylpiperidine-4-carbonitriles is a key step in several synthetic routes to this compound, particularly those originating from pyridine-4-carboxamide. rsc.org This step involves the formation of the second ring of the bicyclic system through an intramolecular nucleophilic substitution.

The success of this cyclization is highly dependent on the choice of base. Early attempts using bases such as phenyl sodium in benzene, potassium in toluene (B28343), or sodium hydride in toluene resulted in low yields (5-10%) of the desired this compound. rsc.org The use of potassium methoxide (B1231860) in toluene led to a substitution side product, 1-(2-methoxyethyl)piperidine-4-carbonitrile. rsc.org

A significant improvement was achieved by employing lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at 0 °C, which afforded this compound in a good yield of 76%. rsc.org This highlights the critical role of the base in promoting the desired intramolecular cyclization over competing side reactions.

| Precursor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1-(2-Chloroethyl)piperidine-4-carbonitrile (B103728) | Phenyl sodium | Benzene | Heat | This compound | 5-10 |

| 1-(2-Chloroethyl)piperidine-4-carbonitrile | Potassium | Toluene | Heat | This compound | 5-10 |

| 1-(2-Chloroethyl)piperidine-4-carbonitrile | Sodium hydride | Toluene | Heat | This compound | 5-10 |

| 1-(2-Chloroethyl)piperidine-4-carbonitrile | Lithium diisopropylamide | Tetrahydrofuran | 0 | This compound | 76 |

Table 2: Cyclization of 1-(2-Chloroethyl)piperidine-4-carbonitrile rsc.org

Modified Meisenheimer Approach for Quinuclidine Synthesis

A modified Meisenheimer rearrangement has been described as a method for the synthesis of the quinuclidine core. organic-chemistry.org The classical Meisenheimer rearrangement involves the thermal rearrangement of a tertiary amine N-oxide containing an allyl or benzyl (B1604629) group to an O-allyl or O-benzyl hydroxylamine (B1172632) derivative. While the specific application of this approach to directly synthesize this compound is not detailed, it represents a valid strategy for constructing the fundamental quinuclidine skeleton. organic-chemistry.org

Modern and Advanced Synthetic Strategies

Contemporary approaches to the synthesis of quinuclidine derivatives often focus on efficiency, stereoselectivity, and the use of catalytic methods. These advanced strategies offer significant advantages over classical routes.

Catalytic Asymmetric Dearomatization Reactions for Quinuclidine Derivatives

A powerful modern strategy for the enantioselective synthesis of quinuclidine derivatives involves the catalytic asymmetric dearomatization (CADA) of aromatic compounds. organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.netnih.gov This approach allows for the transformation of flat, aromatic precursors into complex, three-dimensional, and enantioenriched quinuclidine structures in a single step.

One notable example is the iridium-catalyzed intramolecular allylic dearomatization reaction. organic-chemistry.orgCurrent time information in Bangalore, IN. This method utilizes a catalytic system derived from [Ir(cod)Cl]₂ and a chiral phosphoramidite (B1245037) ligand, such as the Feringa ligand, to achieve high yields and excellent stereoselectivity. organic-chemistry.orgCurrent time information in Bangalore, IN. A broad range of tetrahydro-β-carboline tethered allylic carbonates can be converted into their corresponding indolenine-fused quinuclidine derivatives under mild conditions. organic-chemistry.org

The reaction generally proceeds with good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). organic-chemistry.orgCurrent time information in Bangalore, IN. This method's versatility is demonstrated by its tolerance of various substituents on the indole (B1671886) moiety of the starting material. organic-chemistry.org The resulting enantioenriched quinuclidine derivatives are valuable intermediates for the synthesis of complex natural products and pharmaceuticals. organic-chemistry.orgCurrent time information in Bangalore, IN.

| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Tetrahydro-β-carboline derived allylic carbonates | [Ir(cod)Cl]₂ / Feringa ligand | 68-96 | up to >20:1 | up to >99 |

Table 3: Iridium-Catalyzed Asymmetric Dearomatization for Quinuclidine Derivatives organic-chemistry.orgCurrent time information in Bangalore, IN.

Iridium-Catalyzed Intramolecular Allylic Dearomatization

A significant advancement in the synthesis of complex quinuclidine derivatives involves an iridium-catalyzed intramolecular allylic dearomatization reaction. scispace.comchinesechemsoc.org This method allows for the asymmetric construction of indole-fused quinuclidine derivatives with high levels of diastereo- and enantioselectivity. scispace.comchinesechemsoc.org

The reaction typically utilizes a catalytic system derived from [Ir(cod)Cl]₂ and a chiral ligand, such as the Feringa ligand, to promote the dearomatization of indole-containing substrates. scispace.comchinesechemsoc.org This process yields a variety of quinuclidine derivatives under mild conditions with good to excellent yields (68%–96%), high diastereoselectivity (up to >20:1 dr), and outstanding enantioselectivity (up to >99% ee). scispace.comchinesechemsoc.org The resulting products possess diverse functional groups and can undergo further transformations. scispace.comchinesechemsoc.org Density functional theory (DFT) calculations have been employed to understand the origin of the observed stereoselectivity. scispace.comchinesechemsoc.org

This catalytic asymmetric dearomatization strategy provides a powerful tool for converting planar aromatic compounds into structurally complex, enantioenriched three-dimensional molecules. scispace.com

Regioselective and Stereoselective Functionalization via N-Oxides

The functionalization of the quinuclidine ring can be achieved with high regioselectivity through the formation of quinuclidine N-oxide. liverpool.ac.ukliverpool.ac.uk The N-oxide activates the α-protons, facilitating their abstraction by a strong base to form a carbanion. liverpool.ac.uk This carbanion can then be trapped with various electrophiles, leading to the introduction of substituents at the C2 position of the quinuclidine skeleton. liverpool.ac.uk This strategy has been successfully used to develop a high-yielding, four-step regioselective synthesis of 2,3-disubstituted quinuclidines. liverpool.ac.uk

Furthermore, this N-oxide-based approach has been extended to achieve regio- and stereoselective synthesis of α,α'-difunctionalized quinuclidine systems. liverpool.ac.uk The use of N-oxides as activating groups is a common strategy in heterocyclic chemistry to achieve C-H functionalization that would otherwise be difficult. mdpi.comnih.gov For instance, palladium-catalyzed direct alkylation of quinoline (B57606) N-oxides with ethers has been demonstrated. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of complex molecules like quinuclidines. nih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.com

Key green chemistry strategies applicable to organic synthesis include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. acs.org

Atom economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Energy efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader principles are relevant. For example, developing catalytic, one-pot reactions in aqueous media would align with green chemistry goals. nih.govresearchgate.net

Derivatization Strategies from this compound Precursors

This compound is a versatile intermediate that can be converted into a variety of other functional groups, expanding its utility in the synthesis of diverse molecular architectures.

Conversion to Quinuclidine-4-carboxylic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. This transformation is a standard procedure in organic synthesis. A patent describes the preparation of quinuclidine-4-carboxylic acid hydrochloride from 4-cyanoquinuclidine. google.com This acid derivative serves as a precursor for further functionalization. googleapis.com

Reduction to Quinuclidin-4-ylmethanol (B1267026)

The nitrile functionality can be reduced to a primary amine, or the corresponding carboxylic acid can be reduced to an alcohol. A patent discloses the reduction of quinuclidine-4-carboxylic acid hydrochloride to quinuclidin-4-ylmethanol using lithium aluminium hydride in tetrahydrofuran. googleapis.comambeed.com This reaction proceeds in high yield and provides a key building block for synthesizing more complex molecules. googleapis.comambeed.com

Formation of Quinuclidine-4-carboxamides

Quinuclidine-4-carboxylic acid can be readily converted into the corresponding acyl chloride by treatment with reagents like oxalyl chloride. googleapis.com This activated intermediate can then react with various amines to form quinuclidine-4-carboxamides. This amide coupling is a fundamental transformation in medicinal chemistry for building libraries of potential drug candidates. acs.org

Reactivity and Reaction Mechanisms of Quinuclidine 4 Carbonitrile and Its Derivatives

Mechanistic Investigations of Cyclization Pathways

The rigid framework of the quinuclidine (B89598) nucleus plays a significant role in directing the stereochemical outcome of cyclization reactions. acs.org For instance, the synthesis of 2,5-disubstituted quinuclidines can be achieved through an SN2-type cyclization of suitably substituted piperidine (B6355638) precursors. acs.org This approach has been instrumental in the diastereoselective synthesis of quinuclidines that share the same relative stereochemistry as complex natural products like quinine (B1679958). acs.org The cyclization of mesylated amino alcohols derived from piperidines proceeds efficiently upon heating in acetonitrile (B52724) to yield the corresponding quinuclidine derivatives. acs.org

In the synthesis of O-substituted quinuclidin-3-one (B120416) oximes, the reaction proceeds through the formation of an unstable intermediate upon the addition of O-substituted hydroxylamine (B1172632) to the carbonyl group. Subsequent elimination of a protonated hydroxyl group leads to the formation of hydrochloride salts of the (E)- and (Z)-stereoisomers. mdpi.com

Role of Quinuclidine-4-carbonitrile as a Building Block in Organic Synthesis

This compound and its derivatives are valuable synthons for the construction of more complex molecular architectures. researchgate.net The quinuclidine scaffold is a key structural motif in numerous natural products and biologically active molecules, including quinine, an antimalarial drug. metoree.com The inherent reactivity of the quinuclidine core and the versatility of the nitrile group in this compound allow for a wide range of chemical modifications.

For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a diverse array of functionalized quinuclidine derivatives. The synthesis of novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives, which are of interest for their potential interaction with nicotinic acetylcholine (B1216132) receptors, highlights the utility of quinuclidine derivatives in medicinal chemistry. nih.gov These compounds are synthesized via a one-pot cyclization reaction between a quinuclidine methyl ester intermediate and appropriate amidoximes. nih.gov

Electrophilic and Nucleophilic Reactivity at the Quinuclidine Core

The quinuclidine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. askfilo.comvaia.com Its bicyclic structure, however, "ties back" the alkyl groups, making the nitrogen atom more sterically accessible compared to acyclic tertiary amines like triethylamine. quora.com This reduced steric hindrance enhances its nucleophilicity. askfilo.comvaia.comquora.com

The basicity of the quinuclidine nitrogen can be influenced by substituents on the ring. wikipedia.org For example, electron-withdrawing groups decrease the basicity. researchgate.net The reactivity of quinuclidine-based catalysts in reactions like the Baylis-Hillman reaction has been shown to correlate with their pKa values, with the more basic quinuclidine being a more active catalyst. researchgate.net

The quinuclidine core can also participate in reactions with electrophiles. For instance, N-chlorosuccinimide can react with quinuclidine, leading to the formation of N-chloroquinuclidinium cations. mdpi.com The functionalization of the quinuclidine ring can be achieved by activating the α-protons to the nitrogen through the formation of the corresponding N-oxide. liverpool.ac.uk The resulting carbanion can then be trapped by various electrophiles. liverpool.ac.uk

Radical Reactions Involving Quinuclidine Systems

Quinuclidine and its derivatives can act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. The quinuclidine radical cation, generated under photoredox conditions, can selectively abstract hydridic C-H bonds. nih.gov This property is utilized in the functionalization of α-amino and α-oxy C-H bonds. The reactivity of the HAT catalyst can be tuned by modifying the substituents on the quinuclidine ring; for instance, an electron-withdrawing substituent at the 3-position can enhance reactivity. nih.gov

In a triple catalytic system involving photoredox, HAT, and nickel catalysis, the quinuclidine radical cation can abstract a hydrogen atom from an amine to generate an α-amino radical, which then participates in cross-coupling reactions. This methodology allows for the direct C-H functionalization of a wide array of substrates. nih.gov

A diastereoselective radical cyclization approach has been developed for the synthesis of substituted quinuclidines. acs.org This method involves the phosphorus hydride mediated radical addition/cyclization of a 1,7-diene to form trisubstituted piperidines, which are then converted to 2,5-disubstituted quinuclidines. acs.org

Stereochemical Control and Selectivity in Reactions

The rigid bicyclic structure of the quinuclidine framework provides excellent stereochemical control in various reactions. chinesechemsoc.org In iridium-catalyzed intramolecular allylic dearomatization reactions, high levels of diastereoselectivity (up to >20/1 dr) and enantioselectivity (up to >99% ee) have been achieved in the synthesis of quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org The stereochemistry is controlled by the chiral ligand, which directs the nucleophilic attack to one face of the allylic intermediate. chinesechemsoc.org

In the synthesis of O-substituted quinuclidin-3-one oximes, stereoselectivity can be achieved under both microwave irradiation and conventional heating. mdpi.com The use of quinuclidin-3-one hydrochloride and sodium hydroxide (B78521) can lead to stereospecific synthesis for certain oximes. mdpi.com The conformation of the reaction intermediates, which differ in the polytope rearrangement at the quinuclidine nitrogen, dictates the stereochemical outcome. mdpi.com

Metal-Catalyzed Transformations

Quinuclidine and its derivatives are frequently employed as ligands or catalysts in metal-catalyzed reactions. In a notable example, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric synthesis of indolenine-fused quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org This method provides access to a wide range of chiral quinuclidines in high yields and stereoselectivities. chinesechemsoc.orgchinesechemsoc.org

The combination of metal catalysis and photoredox catalysis has enabled novel C-H functionalization reactions. For instance, a dual catalytic system of photoredox, HAT, and nickel catalysis allows for the arylation of sp3 C-H bonds, where quinuclidine derivatives act as the HAT catalyst. nih.gov Similarly, a copper-catalyzed photoinduced C-H arylation of azoles has been reported. beilstein-journals.org

Halogen-Bonding Interactions and Their Influence on Reactivity

Halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base, can significantly influence the reactivity of quinuclidine derivatives. acs.org Quinuclidine is a strong halogen-bond acceptor, forming complexes with various halogen-bond donors like (iodoethynyl)benzene (B1606193) derivatives. acs.orgnih.govethz.ch The strength of this interaction is influenced by the electronic properties of the halogen-bond donor. acs.orgnih.gov

In the context of halocyclization reactions, quinuclidine can catalyze the reaction of γ-alkenyl alcohols and γ-alkenoic acids with N-halosuccinimides (NXS). researchgate.net NMR and X-ray studies have shown that non-covalent halogen-bonded complexes between quinuclidine and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) are formed. researchgate.net The reactivity of these complexes is influenced by the presence of a Brønsted acid, which facilitates the formation of a transient N-halogenated quaternary ammonium (B1175870) salt as the active halonium species. researchgate.net The interaction of N-chlorosuccinimide with quinuclidine can lead to chlorine transfer, forming halogen-bonded complexes between N-chloroquinuclidinium cations and chloride. mdpi.com

Spectroscopic Characterization and Structural Analysis of Quinuclidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution and the solid state.

1H NMR and 13C NMR Applications for Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for the structural elucidation of organic molecules. hw.ac.ukceitec.cz For quinuclidine-4-carbonitrile, these techniques confirm the rigid bicyclic framework and the position of the nitrile group.

In the ¹H NMR spectrum, the protons of the quinuclidine (B89598) cage typically appear as a series of multiplets in the upfield region. The chemical shifts and coupling constants of these protons are influenced by their spatial relationships within the rigid [2.2.2] bicyclic system.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each non-equivalent carbon atom in the molecule. hw.ac.uk The carbon of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum. The quaternary carbon at the bridgehead to which the nitrile group is attached, as well as the other bridgehead carbon and the methylene (B1212753) carbons of the bicyclic system, all exhibit specific chemical shifts that are instrumental in confirming the compound's structure.

Table 1: Representative NMR Data for Quinuclidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| ¹H | 1.5 - 3.8 | Multiplets |

| ¹³C | 23 - 155 | Singlets |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups. princeton.edu

Solid-State NMR and Relaxation Studies

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form. mdpi.com For quinuclidine derivatives, ssNMR can reveal information about crystal packing, polymorphism, and molecular motion in the solid state. osti.gov

Relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, offer a deeper understanding of molecular dynamics. mdpi.com T₁ relaxation is influenced by molecular tumbling and other motions that have components at the Larmor frequency, while T₂ relaxation is sensitive to slower motions. mdpi.com In the context of this compound, these studies can elucidate the reorientational dynamics of the cage structure and the internal motions of the molecule within a crystal lattice. researchgate.netnih.gov

15N NMR Coordination Shift Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a sensitive probe for the electronic environment of nitrogen atoms. huji.ac.il The chemical shift of the nitrogen in the quinuclidine ring and the nitrile group can be significantly affected by coordination to other species, such as metal ions or hydrogen bond donors. acs.orgnih.gov This "coordination shift" provides direct evidence of interaction at the nitrogen atom and can be used to study the nature and strength of these interactions. acs.org While ¹⁵N has a low natural abundance, techniques like heteronuclear correlation spectroscopy (e.g., ¹H-¹⁵N HMBC) can be used to obtain this information indirectly but with greater sensitivity. huji.ac.ilacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com In the IR spectrum of this compound, the most characteristic absorption is that of the nitrile (C≡N) stretching vibration. This typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. The spectrum also displays C-H stretching vibrations for the aliphatic protons of the quinuclidine cage, usually found just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N | Stretch | 2210 - 2260 | Medium, Sharp |

| C-H (aliphatic) | Stretch | 2800 - 3000 | Medium to Strong |

| C-H | Bend | 1350 - 1480 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org For this compound, which lacks extensive conjugation, the primary electronic transitions occur in the ultraviolet region. The nitrile group can exhibit a weak n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths. masterorganicchemistry.com The saturated bicyclic amine framework does not have significant absorption in the near-UV range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info Single-crystal X-ray diffraction analysis of this compound provides a detailed picture of its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netrsc.org This technique confirms the rigid, cage-like structure of the quinuclidine moiety and the linear geometry of the C-C≡N group. Furthermore, crystallographic data reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or dipole-dipole interactions involving the nitrile group and the quinuclidine nitrogen. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinuclidine |

| Quinuclidine-4-carboxylic acid |

| Quinidine |

| Quinine (B1679958) |

| Epiquinidine |

| Ajmaline |

| 4-hydroxybenzoic acid |

| Umeclidinium bromide |

| 4-methoxybenzonitrile |

| 5-Methoxypyridine-2-carbonitrile |

| 4-Benzyl-5-imino-3-phenyl-6-oxa-1-aza-tricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile |

| 5-imino-3-phenyl-6-oxa-1-azatricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile |

| 1-azabicyclo[2.2.2]octan-3-one HCl |

| Benzylidinemalononitrile |

| Rose Bengal |

| 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein |

| 2,6-diamino-3,5-dinitropyrazine |

| RDX |

| HMX |

| Ethyl quinuclidine-4-carboxylate |

| 1-azabicyclo[2.2.2]octane-4-carboxylate |

| 4-Quinuclidinecarboxylic acid, ethyl ester |

| 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester |

| 4-(Ethoxycarbonyl)quinuclidine |

| Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate |

| EthylQuinuclidine-4-carboxylate |

| 4-Cyanoquinuclidine |

| 4-Cyano-1-azabicyclo[2.2.2]octane |

| 1-azabicyclo[2.2.2]octane-4-carbonitrile |

| 4-Quinuclidinecarbonitrile |

| 1-Azabicyclo[2.2.2]octane-4-carbonitrile 97% |

| 4-Cyanonquinuclidine |

| 1-Azabicyclo[2.2.2]octane |

| 1,1′-dimethylferrocene-3-carboxylic acid |

| 10-bromo-10,11-dihydroepiquinidine |

| Chloroacetamide |

| ML188 |

| 23R |

| Leucopterin |

| Sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide |

| Barium titanate |

| Octan-1-ol |

| 2-propanone (acetone) |

| Aniline Yellow |

| Sodium 4-nitrophenolate |

| Sodium 2,6-dimethyl-4-nitrophenolate |

| 3-nitrophenyl acetate |

| 4-nitrophenyl acetate |

| 9-bromononanal |

| Carbon monofluoride |

| Lithium tetrafluoroborate |

| Lithium hexafluoroarsenate |

| Propylene carbonate |

| Dimethoxyethane |

| meta-chloroperoxybenzoic acid |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This analysis is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₁₂N₂.

The analysis is typically performed using a CHN analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted in a high-oxygen environment. This combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument software then calculates the percentage of each element in the original sample.

The theoretically calculated and experimentally determined values for the elemental composition of this compound are presented below. The close correlation between the calculated and found values would confirm the molecular formula and high purity of the analyzed sample.

Detailed Research Findings

The molecular formula of this compound is C₈H₁₂N₂. sigmaaldrich.com Based on the atomic masses of carbon (12.01 u), hydrogen (1.008 u), and nitrogen (14.007 u), the molecular weight of the compound is calculated to be 136.19 g/mol . From this, the theoretical percentage composition of each element can be determined.

The expected percentages are:

Carbon (C): (8 * 12.011) / 136.19 * 100% = 70.56%

Hydrogen (H): (12 * 1.008) / 136.19 * 100% = 8.88%

Nitrogen (N): (2 * 14.007) / 136.19 * 100% = 20.56%

Experimental results from elemental analysis are typically reported with a tolerance of ±0.4% from the theoretical values, which is considered acceptable for confirming the structure of a pure compound.

Data Tables

The following table summarizes the theoretical elemental composition of this compound.

**Table 1: Theoretical Elemental Analysis Data for this compound (C₈H₁₂N₂) **

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 70.56 |

| Hydrogen | H | 8.88 |

| Nitrogen | N | 20.56 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. cp2k.org It has been widely applied to quinuclidine-4-carbonitrile and its derivatives to explore various chemical phenomena.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. rsc.orgmdpi.com

The electronic structure of this compound, which dictates its reactivity and properties, is also elucidated through DFT. This analysis includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are critical in understanding the molecule's chemical reactivity and kinetic stability. allsubjectjournal.com

Table 1: Calculated Geometrical Parameters of this compound This table would typically be populated with specific bond lengths and angles obtained from DFT calculations.

| Parameter | Calculated Value |

|---|---|

| C-C (ring) bond length | Data not available |

| C-N (ring) bond length | Data not available |

| C-CN bond length | Data not available |

| C≡N bond length | Data not available |

| C-N-C bond angle | Data not available |

Reaction Mechanism Elucidation through Transition State Calculations

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. By locating the transition state—the highest energy point along the reaction coordinate—researchers can understand the mechanism of a reaction. github.ionumberanalytics.com Transition state theory is a fundamental concept for describing the kinetics of chemical reactions. numberanalytics.com

These calculations provide the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates and understanding how different factors, such as catalysts or substituents, can influence the reaction's feasibility and outcome. nih.gov The process involves identifying the transition state structure and verifying it through frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. github.io

Table 2: Transition State Properties for a Hypothetical Reaction of this compound This table illustrates the type of data obtained from transition state calculations.

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | Data not available |

| Imaginary Frequency (cm⁻¹) | Data not available |

| Key Bond Distance in TS (Å) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The rigid bicyclic structure of the quinuclidine (B89598) core limits its conformational flexibility. researchgate.net However, computational methods can still be used to explore any possible low-energy conformations. Conformational analysis helps in understanding the spatial arrangement of atoms and how it affects the molecule's properties and interactions. bigchem.eu

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. ucr.educonicet.gov.ar By simulating the motions of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in solution. ucr.edu This can provide insights into its flexibility, interactions with solvent molecules, and the time scales of its internal motions. conicet.gov.ar

Table 3: Conformational Analysis Data for this compound This table would present the relative energies of different conformers if any exist.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | 0.0 |

| Other Low-Energy Conformers | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. frontiersin.org By identifying critical points in the electron density, QTAIM can reveal the nature and strength of interactions such as hydrogen bonds and van der Waals forces. frontiersin.orgresearchgate.net This analysis provides a rigorous, quantitative description of the bonding within and between molecules. mdpi.combuffalo.edu

For this compound, QTAIM can be used to study how it interacts with other molecules, which is crucial for understanding its behavior in condensed phases and its potential role in supramolecular chemistry.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the electronic structure and bonding in molecules in terms of localized electron-pair bonding units. faccts.deresearchgate.net It provides a chemical intuition-friendly picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to chemical concepts like bonds, lone pairs, and core orbitals. faccts.de

NBO analysis can reveal important details about charge distribution, hybridization, and delocalization of electrons within the this compound molecule. allsubjectjournal.comnih.gov It can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.govscirp.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. rsc.org For this compound, these calculations can provide theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scispace.comliverpool.ac.uk

By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. scispace.com Similarly, by calculating the magnetic shielding of the nuclei, the chemical shifts in an NMR spectrum can be predicted. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of experimental spectral features.

In Silico Studies of Quinuclidine Derivatives

In silico research on quinuclidine derivatives primarily focuses on their interactions with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), and on understanding the fundamental principles that govern their reactivity and stereoselectivity. These studies employ a range of computational techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations.

Molecular Docking and Receptor Interactions

Molecular docking simulations are a cornerstone of in silico research on quinuclidine derivatives, providing insights into how these molecules bind to receptor sites. Studies have extensively modeled the interactions of various quinuclidine derivatives with different nAChR subtypes, which are implicated in neurological conditions and drug addiction. nih.govbohrium.com

One study focused on arylmethylene quinuclidine-like derivatives, using QM-polarized ligand docking to predict binding affinities at the α4β2 and α3β4 nAChRs. The findings revealed that the introduction of a hydrogen-bond acceptor to the 3-benzylidene quinuclidine derivative led to a significant 266-fold increase in binding affinity for the α4β2 receptor. nih.gov In contrast, adding a phenyl group resulted in only an 18-fold increase. nih.gov These computational predictions were consistent with experimentally observed trends. nih.gov The docking poses showed that the basic nitrogen atom of the quinuclidine core is crucial, as it donates a hydrogen bond to the carbonyl group of the highly conserved Trp-149 residue in the orthosteric binding site. nih.gov

Another key area of investigation involves understanding the stereoselectivity of quinuclidine derivatives for different nAChR subtypes. In silico docking and MD simulations were used to analyze the selective binding of (S)- and (R)-enantiomers of quinuclidine-triazoles to α3β4 and α7 nAChRs. bohrium.com The research identified that the stereochemistry at the 3-position of the quinuclidine ring was critical for subtype selectivity. bohrium.com Homology modeling, molecular docking, and subsequent MD simulations suggested that the high selectivity of the (S)-enantiomers for the α3β4 subtype is due to interactions with non-conserved amino acid residues in the complementary subunit, particularly AspB173, which can form hydrogen bonds and salt bridges. bohrium.com

Docking and Simulation Findings for Quinuclidine Derivatives at nAChRs

| Quinuclidine Derivative Class | Computational Method(s) | Target Receptor(s) | Key Findings | Reference |

|---|---|---|---|---|

| Arylmethylene Quinuclidines | QM-Polarized Ligand Docking | α4β2, α3β4 nAChRs | A hydrogen-bond acceptor at the 3-position increases binding affinity 266-fold at α4β2. The basic quinuclidine nitrogen forms a key hydrogen bond with Trp-149. | nih.gov |

| Quinuclidine-Triazoles | Homology Modeling, Molecular Docking, MD Simulations | α3β4, α7 nAChRs | (S)-enantiomers show selectivity for α3β4 nAChR due to interactions with AspB173. (R)-enantiomers show selectivity for the α7 subtype. | bohrium.com |

Density Functional Theory (DFT) and Reaction Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in elucidating the stereochemical outcomes of reactions used to synthesize complex quinuclidine derivatives. For instance, in an iridium-catalyzed intramolecular allylic dearomatization reaction to create indolenine-fused quinuclidines, DFT calculations were employed to build a model explaining the origin of the high diastereoselectivity and enantioselectivity observed. chinesechemsoc.orgchinesechemsoc.org By calculating the Gibbs free energy of the competitive transition states, researchers could rationalize why a specific isomer was preferentially formed. chinesechemsoc.org

Thermodynamic and Structural Calculations

Theoretical studies have also been used to evaluate the fundamental properties of novel quinuclidine-containing systems. In one study, the suitability of 1-borabicyclo[2.2.2]octane, a structural analog of quinuclidine, for use in liquid crystals was assessed using computational methods. acs.org Gas-phase thermodynamic stabilities of quinuclidine complexes were estimated using MP2 and DFT (B3LYP) level theory, which showed higher stability for quinuclidine complexes compared to their pyridine (B92270) analogues. acs.org These theoretical results were corroborated by X-ray crystallography, confirming the predictive power of the computational models. acs.org

Theoretical Calculation Data for Quinuclidine-Analog Complexes

| Complex | Computational Method | Property Calculated | Key Finding | Reference |

|---|---|---|---|---|

| 1-quinuclidine-1-boraadamantane (2-Q) | MP2/6-31+G(d), B3LYP/6-31G(p) | Gas-Phase Thermodynamic Stability | Quinuclidine complexes are generally more thermodynamically stable than pyridine analogues. | acs.org |

| 1-quinuclidine-1-boraadamantane (2-Q) | Experimental (X-ray) / DFT & MP2 | Molecular Structure and Dipole Moment | Measured molecular dipole moment of 6.2 ± 0.1 D, consistent with calculations. | acs.org |

Applications of Quinuclidine 4 Carbonitrile in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block

Quinuclidine-4-carbonitrile serves as a fundamental building block in the synthesis of more complex molecules. cymitquimica.comchemicals.co.uk Its rigid framework and functional handle, the nitrile group, allow for its incorporation into larger structures, providing a pre-organized three-dimensional scaffold. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, further expanding its synthetic utility. ambeed.com This versatility makes it a valuable intermediate in the construction of a diverse range of organic compounds. cymitquimica.comscirp.org For instance, it is a precursor in the synthesis of various substituted quinuclidine (B89598) derivatives. ambeed.com

The transformation of this compound into other key intermediates is a common strategy in multi-step syntheses. The nitrile can be hydrolyzed to quinuclidine-4-carboxylic acid or reduced to quinuclidin-4-ylmethanol (B1267026), both of which are valuable intermediates in their own right. ambeed.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | 6 N aqueous HCl, reflux, 16h | Quinuclidine-4-carboxylic acid hydrochloride | ambeed.com |

| Quinuclidine-4-carboxylic acid hydrochloride | Lithium aluminium hydride, tetrahydrofuran (B95107), ambient temperature, 18h | Quinuclidin-4-ylmethanol | ambeed.com |

Synthesis of Biologically Active Quinuclidine Derivatives

The quinuclidine scaffold is a prominent feature in numerous biologically active compounds and natural products. chinesechemsoc.org Consequently, this compound is a valuable starting material for the synthesis of medicinally relevant molecules. The quinuclidine core is found in alkaloids from the Cinchona tree, such as quinine (B1679958), which has a long history as an antimalarial drug. chinesechemsoc.orgresearchgate.net

The development of new synthetic methods to access functionalized quinuclidine derivatives is an active area of research. liverpool.ac.ukliverpool.ac.uk These methods often involve the transformation of readily available quinuclidine precursors, including those derived from this compound. The goal is to create novel molecules with potential therapeutic applications, for example, as agents targeting the central nervous system. researchgate.net Research has shown that certain spiro derivatives of quinuclidine exhibit activity at muscarinic and nicotinic receptors, which are important targets for cognitive enhancement. researchgate.net

Catalytic Applications of Quinuclidine-Based Systems

Quinuclidine derivatives are widely employed as catalysts in asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively. researchgate.net The rigid structure of the quinuclidine framework is advantageous for creating a well-defined chiral environment around the catalytic site, leading to high levels of stereocontrol. While this compound itself is not typically the active catalyst, it serves as a crucial precursor for the synthesis of more complex chiral quinuclidine-based catalysts.

Hydrogen Atom Transfer (HAT) catalysis is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct evidence for the use of this compound in HAT catalysis is not prevalent in the reviewed literature, the broader family of quinuclidine derivatives has been explored in this context. The nitrogen bridgehead atom of the quinuclidine scaffold can be oxidized to form a radical cation, which can act as a HAT catalyst. The electronic properties of substituents on the quinuclidine ring can influence the catalytic activity.

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine. Quinuclidine and its derivatives are highly effective catalysts for this reaction due to the high nucleophilicity of the bridgehead nitrogen atom. The rigid structure of quinuclidine also plays a role in accelerating the reaction. While this compound itself is not the catalyst, it can be a precursor to functionalized quinuclidines used in this capacity. The development of chiral quinuclidine-based catalysts has enabled asymmetric Baylis-Hillman reactions, providing access to enantioenriched products. chinesechemsoc.org

Synthesis of Complex Polycyclic Systems

The rigid, three-dimensional structure of this compound makes it an excellent starting point for the synthesis of more complex polycyclic and caged systems. nih.gov The inherent strain and defined stereochemistry of the quinuclidine core can be strategically exploited to direct the formation of new rings and stereocenters.

Development of Novel Synthetic Methodologies

The rigid, bicyclic structure of the quinuclidine core, combined with the versatile reactivity of the nitrile group, makes this compound a valuable building block in the development of novel synthetic methodologies. Its use has enabled the construction of complex molecular architectures, including spirocyclic and fused heterocyclic systems, often with high degrees of stereocontrol.

A significant area of application is in transition-metal-catalyzed reactions. For instance, novel quinuclidine derivatives are synthesized through advanced catalytic processes like iridium-catalyzed intramolecular asymmetric allylic dearomatization. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This methodology facilitates the conversion of planar aromatic compounds into highly enantioenriched three-dimensional molecules. chinesechemsoc.org The process has been successfully applied to tetrahydro-β-carboline derivatives, yielding indolenine-fused quinuclidine structures with excellent yields and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org

This iridium-catalyzed reaction demonstrates broad substrate tolerance, proceeding smoothly with various substituents on the indole (B1671886) moiety of the starting material. chinesechemsoc.org The resulting quinuclidine derivatives are obtained in good to excellent yields, with high diastereoselectivity and enantioselectivity, showcasing the robustness of this synthetic method. chinesechemsoc.orgresearchgate.net

| Substrate (Indole Substituent) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Me | 2b | 81 | >20/1 | 94 |

| 5-Me | 2c | 92 | >20/1 | 95 |

| 5-OMe | 2d | 83 | >20/1 | 96 |

| 5-F | 2f | 72 | 15/1 | 95 |

| 5-Cl | 2g | 68 | 14/1 | 94 |

| 6-Me | 2j | 88 | >20/1 | 94 |

| 7-Me | 2m | 72 | 6/1 | 95 |

Furthermore, the quinuclidine scaffold is instrumental in constructing complex polycyclic systems through cycloaddition and cascade reactions. Research has shown the formation of intricate tricyclic structures via intermolecular double Michael reactions. researchgate.net In these reactions, a quinuclidine-derived starting material reacts with a suitable partner under thermal conditions to yield complex products like 4-benzyl-5-imino-3-phenyl-6-oxa-1-aza-tricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile. researchgate.net

The nitrile functionality of this compound is key to its utility, serving as a precursor for various other functional groups. It can be readily converted into amines, carboxylic acids, or serve as a key component in the formation of new heterocyclic rings, such as tetrazoles. This versatility allows for the generation of a diverse library of quinuclidine derivatives for various applications. The development of spirocyclic derivatives of quinuclidine, for example, has been noted for its potential in medicinal chemistry. researchgate.netpreprints.org These novel synthetic strategies, which often provide access to chiral, densely functionalized molecules, underscore the importance of this compound as a foundational element in modern organic synthesis. chinesechemsoc.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to quinuclidine-4-carbonitrile and its derivatives is a fundamental prerequisite for its broader investigation. While the parent quinuclidine (B89598) can be prepared through the reduction of quinuclidone, future research is expected to focus on more direct and adaptable methods for introducing the 4-cyano group.

A plausible and underexplored pathway involves the synthesis of quinuclidine-4-carboxylic acid as a key intermediate. This acid could then be converted to the primary amide, followed by dehydration to yield the target nitrile. This approach, while traditional, offers reliability and the potential for optimization.

Future synthetic explorations could also investigate radical-based C-H functionalization of the quinuclidine core. Advances in photoredox catalysis and other radical generation methods may enable the direct introduction of a cyano group or a precursor at the C4 position, significantly shortening the synthetic sequence. Furthermore, the development of novel cyclization strategies to construct the quinuclidine skeleton with the 4-carbonitrile moiety already in place represents a challenging but potentially highly rewarding area of research.

Advanced Computational Modeling for Mechanism and Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in elucidating the electronic structure, reactivity, and potential applications of this compound. nih.govnih.govrsc.org While specific DFT studies on this compound are yet to be published, research on substituted quinuclidines provides a strong foundation for future computational investigations. nih.gov

Future computational work will likely focus on:

Proton Affinity and Basicity: Calculating the gas-phase and solution-phase proton affinities to quantify the influence of the electron-withdrawing cyano group on the basicity of the quinuclidine nitrogen. nih.gov This is crucial for its potential use as a catalyst or ligand.

Reaction Mechanisms: Modeling the transition states and reaction pathways for the derivatization of the nitrile group (e.g., hydrolysis, reduction) to predict reaction kinetics and selectivity.

Spectroscopic Properties: Predicting vibrational and NMR spectra to aid in the characterization of this compound and its derivatives.

Design of Novel Catalysts and Ligands: Using computational screening to predict the binding affinities and catalytic activities of metal complexes incorporating this compound or its derivatives as ligands.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry and the adoption of continuous flow manufacturing are becoming increasingly important in modern chemical synthesis. beilstein-journals.org The future production of this compound will likely see a shift from traditional batch processes to more sustainable and efficient flow chemistry methodologies.

The advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The ability to handle potentially hazardous reagents and intermediates in small, controlled volumes within a closed system.

Improved Heat and Mass Transfer: Precise control over reaction temperature and mixing, leading to higher yields and selectivities.

Process Intensification: The potential for rapid reaction optimization and seamless scale-up. researchgate.net

Integration of In-line Analysis: Real-time monitoring of the reaction progress, enabling better process control and quality assurance.

Future research in this area will likely involve the development of multi-step flow sequences for the synthesis of this compound, potentially incorporating packed-bed reactors with immobilized catalysts or reagents to further enhance efficiency and sustainability. uc.pt

Expansion of Catalytic Applications

The unique structural and electronic properties of the quinuclidine framework suggest that this compound and its derivatives could find applications as catalysts or ligands in a variety of organic transformations. The parent quinuclidine is known to be a potent base and nucleophilic catalyst. wikipedia.org The introduction of the 4-cyano group modulates these properties, opening up new catalytic possibilities.

Future research is expected to explore the use of this compound and its derivatives in:

Organocatalysis: Investigating its potential as a base or nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, Michael additions, and enantioselective protonations.

Ligand Synthesis for Transition Metal Catalysis: The nitrile group can be transformed into other functional groups (e.g., amines, amides, carboxylic acids) that can serve as coordination sites for transition metals. The resulting metal complexes could be screened for activity in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Phase-Transfer Catalysis: The quaternization of the quinuclidine nitrogen would yield a salt that could be explored as a phase-transfer catalyst.

Investigation of New Derivatization Reactions

The nitrile group of this compound is a versatile functional handle that can be transformed into a wide array of other functionalities, providing access to a diverse range of novel compounds with potentially interesting chemical and biological properties.

Future research will undoubtedly focus on a systematic exploration of the reactivity of the cyano group in the context of the quinuclidine scaffold. Key areas of investigation will include:

Hydrolysis: Controlled hydrolysis of the nitrile to the corresponding amide and carboxylic acid will provide access to important building blocks for the synthesis of more complex molecules, including potential pharmaceuticals. chemistrysteps.comyoutube.comyoutube.com

Reduction: The reduction of the nitrile to the corresponding primary amine (4-(aminomethyl)quinuclidine) will yield a valuable diamine with potential applications in coordination chemistry, polymer science, and as a building block for biologically active compounds.

Addition of Organometallic Reagents: The reaction of Grignard or organolithium reagents with the nitrile group, followed by hydrolysis, would provide a route to 4-acylquinuclidine derivatives, which are valuable synthetic intermediates.

Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic rings fused to the quinuclidine core, leading to novel and complex polycyclic systems.

A thorough investigation of these derivatization reactions will significantly expand the chemical space accessible from this compound and pave the way for the discovery of new materials and molecules with unique properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for quinuclidine-4-carbonitrile, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1: Synthesis from 1-(2-chloroethyl)-4-cyanopiperidine hydrochloride, achieving ~76% yield. Key steps include cyclization under basic conditions .

- Route 2: Conversion of piperidine-4-carboxamide via dehydration or nitrile formation. Yield data for this route are less standardized, requiring optimization of catalysts (e.g., POCl₃ or PCl₅) and reaction temperatures .

- Researchers should compare solvent systems, catalysts, and purification methods to improve reproducibility.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm the bicyclic structure and nitrile group position.

- IR Spectroscopy : For identifying the C≡N stretch (~2240 cm⁻¹).

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : To ensure purity and stoichiometric consistency .

- Cross-referencing with synthetic intermediates (e.g., piperidine derivatives) is critical for structural validation.

Q. How should researchers design experiments to assess the compound's pharmacological activity?

- Methodological Answer :

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition) to determine IC₅₀/EC₅₀ values.

- Control Groups : Include positive (known inhibitors) and negative (vehicle-only) controls.

- Statistical Replication : Perform triplicate trials to account for biological variability .

- Data Reporting : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) to validate significance .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and electron density maps to predict nitrile group reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.

- Validation : Compare computational results with experimental kinetics (e.g., reaction rates under varying conditions) .

Q. What strategies resolve contradictory data in stability studies of this compound under acidic/basic conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (pH, temperature) to isolate variables.

- Degradation Product Analysis : Use LC-MS or GC-MS to identify decomposition pathways.

- Error Source Identification : Assess instrument calibration, sample handling, and environmental factors (e.g., humidity) .

Q. How can researchers optimize reaction conditions to improve synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial designs.

- Kinetic Monitoring : Track reaction progress via in-situ techniques (e.g., FTIR or HPLC).

- Scale-Up Considerations : Evaluate solvent safety and purification feasibility for industrial relevance .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Methodological Answer :

- Spectral Simulation : Use software (e.g., MestReNova) to predict splitting patterns and compare with observed data.

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) that cause signal broadening.

- Cross-Validation : Confirm assignments via 2D experiments (COSY, HSQC) .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document cell lines, incubation times, and buffer compositions.

- Blind Testing : Mask sample identities to reduce bias during data collection.

- External Validation : Collaborate with independent labs to verify results .

Tables for Comparative Analysis

| Spectroscopic Technique | Diagnostic Peaks/Features | Application in Characterization |

|---|---|---|

| ¹H NMR | δ 3.2–3.5 (bridghead protons) | Confirms bicyclic structure |

| IR | ~2240 cm⁻¹ (C≡N stretch) | Identifies nitrile functional group |

| MS | m/z 136 (M⁺) | Validates molecular weight |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.